(R)-2-Amino-3-fluoropropan-1-ol hydrochloride (R)-2-Amino-3-fluoropropan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 2242468-89-7
VCID: VC7390105
InChI: InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1
SMILES: C(C(CF)N)O.Cl
Molecular Formula: C3H9ClFNO
Molecular Weight: 129.56

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride

CAS No.: 2242468-89-7

Cat. No.: VC7390105

Molecular Formula: C3H9ClFNO

Molecular Weight: 129.56

* For research use only. Not for human or veterinary use.

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride - 2242468-89-7

Specification

CAS No. 2242468-89-7
Molecular Formula C3H9ClFNO
Molecular Weight 129.56
IUPAC Name (2R)-2-amino-3-fluoropropan-1-ol;hydrochloride
Standard InChI InChI=1S/C3H8FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;/m0./s1
Standard InChI Key YRUKCMQZXUNXTL-DFWYDOINSA-N
SMILES C(C(CF)N)O.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

(R)-2-Amino-3-fluoropropan-1-ol hydrochloride consists of a three-carbon chain with functional groups at each position:

  • Amino group (-NH₂) at the second carbon

  • Fluorine atom (-F) at the third carbon

  • Hydroxyl group (-OH) at the first carbon

  • Hydrochloride salt stabilizing the amino group.

The compound’s chiral center at C2 dictates its (R)-configuration, which is critical for interactions with biological targets. The fluorine atom introduces electronegativity and metabolic stability, while the hydroxyl and amino groups enable hydrogen bonding and solubility in polar solvents .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2242468-89-7
Molecular FormulaC₃H₉ClFNO
Molecular Weight129.56 g/mol
IUPAC Name(2R)-2-amino-3-fluoropropan-1-ol; hydrochloride
Standard InChIInChI=1S/C₃H₈FNO.ClH/c4-1-3(5)2-6;/h3,6H,1-2,5H2;1H/t3-;

Synthesis and Manufacturing

Stereoselective Synthesis

Industrial production relies on enantioselective methods to achieve high optical purity:

  • Asymmetric Catalysis: Using chiral catalysts to reduce fluorinated ketones, yielding the (R)-enantiomer with >98% enantiomeric excess (ee).

  • Resolution Techniques: Diastereomeric salt formation with chiral acids (e.g., tartaric acid) to separate enantiomers.

Alternative Routes

  • Fluorinated Hemiacetal Intermediates: Reaction of fluorinated hemiacetals with ammonia derivatives, followed by hydrochloric acid quenching.

  • Aldehyde Amination: Reductive amination of 3-fluoropropanal with hydroxylamine, though this method yields lower ee without chiral auxiliaries.

Table 2: Synthetic Pathways Comparison

MethodYield (%)Enantiomeric Excess (%)Scalability
Asymmetric Catalysis75–8598–99High
Diastereomeric Resolution60–7099.5Moderate
Hemiacetal Route50–6590–95Low

Physicochemical Properties

Thermal and Solubility Characteristics

The compound is a white crystalline powder with:

  • Melting Point: 180–185°C (decomposition observed above 190°C) .

  • Solubility: >50 mg/mL in water, 10–20 mg/mL in ethanol, and <5 mg/mL in nonpolar solvents .

  • Density: 1.32 g/cm³ (predicted from structural analogs) .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C-F stretch), and 1100 cm⁻¹ (C-O stretch).

  • NMR (¹H): δ 3.8 ppm (CH₂OH), δ 3.2 ppm (CHNH₂), δ 4.5 ppm (CH₂F, J = 47 Hz).

Applications in Pharmaceutical Research

Drug Discovery

The compound’s scaffold is integral to:

  • Protease Inhibitors: Fluorine enhances binding to serine hydrolases, as seen in antiviral drug candidates.

  • Anticancer Agents: Amino alcohol moieties chelate metal ions in kinase inhibitors .

  • Prodrugs: Hydroxyl group facilitates esterification for controlled release.

Synthetic Chemistry

  • Fluorinated Building Blocks: Used to synthesize β-fluoroamines and fluorinated ethers .

  • Chiral Auxiliaries: Induces asymmetry in Diels-Alder and Michael addition reactions.

Future Research Directions

  • Enzyme-Targeted Studies: Explore inhibition of acetylcholinesterase and monoamine oxidases.

  • Bioconjugation Techniques: Develop antibody-drug conjugates using the hydroxyl group as a linker .

  • Green Synthesis: Optimize catalytic asymmetric routes to reduce waste and improve ee.

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